N-(4-Amino-2-methylphenyl)-2-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)21-16-7-5-4-6-14(16)17(20)19-15-9-8-13(18)10-12(15)3/h4-11H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMBSUOZFTDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials:
- 4-Amino-2-methylphenol : An aromatic amine with a hydroxyl group, serving as the amino component.
- 2-Isopropoxybenzoic acid : A carboxylic acid derivative providing the benzoyl component with an isopropoxy substituent.
Synthetic Route:
The most common method involves activating the carboxylic acid to facilitate amide bond formation with the amino group of 4-amino-2-methylphenol. The process generally proceeds as follows:
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| 1. Activation of Carboxylic Acid | Conversion of 2-isopropoxybenzoic acid into an active ester or acid chloride | Use of coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or EDC in the presence of catalytic 4-Dimethylaminopyridine (DMAP), typically in dichloromethane or dimethylformamide (DMF) at room temperature | , |
| 2. Amide Bond Formation | Nucleophilic attack of amino group on activated acid | Conducted under anhydrous conditions, often at room temperature or slightly elevated temperatures (25–50°C) | , |
| 3. Purification | Recrystallization or chromatography | Recrystallization from suitable solvents such as ethanol or chromatography on silica gel | , |
Industrial-Scale Methods:
- Use of continuous flow reactors with optimized reaction parameters.
- Employing solid-phase synthesis techniques for large-scale production.
- Purification via recrystallization or preparative HPLC to ensure high purity.
Alternative Synthetic Strategies
Direct Amidation Using Coupling Agents:
- Activation of the carboxylic acid with carbodiimides (e.g., DCC, EDC).
- Catalysis with DMAP to enhance coupling efficiency.
- Reaction in solvents like dichloromethane, DMF, or tetrahydrofuran (THF).
Use of Acid Chlorides:
- Conversion of 2-isopropoxybenzoic acid to acid chloride using thionyl chloride or oxalyl chloride.
- Subsequent reaction with 4-amino-2-methylphenol under mild conditions.
- This method offers higher reactivity but requires careful handling of reagents.
Microwave-Assisted Synthesis:
- Accelerates amide formation via rapid heating.
- Typically performed in solvents like DMF or acetonitrile.
- Results in higher yields and shorter reaction times.
Research Findings and Data Tables
| Method | Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| DCC/DMAP-mediated coupling | 4-Amino-2-methylphenol, 2-isopropoxybenzoic acid, DCC, DMAP | Room temperature, anhydrous solvent | 65–85% | Widely used for laboratory synthesis, scalable with optimization |
| Acid chloride route | 2-Isopropoxybenzoic acid, thionyl chloride, 4-amino-2-methylphenol | Reflux, inert atmosphere | 70–90% | Faster, higher purity, requires handling of acid chlorides |
| Microwave-assisted amidation | 4-Amino-2-methylphenol, activated acid, microwave irradiation | 50–80°C, 10–30 min | 75–90% | Time-efficient, suitable for high-throughput synthesis |
Notes on Reaction Optimization and Purification
- Solvent Choice: Dichloromethane, DMF, or THF are preferred for their inertness and solubility profiles.
- Temperature Control: Slight elevation (25–50°C) often improves reaction rates without compromising selectivity.
- Purification: Recrystallization from ethanol or chromatography on neutral alumina or silica gel ensures high purity.
- Yield Enhancement: Using excess coupling reagents or microwave irradiation can improve yields and reduce reaction times.
Summary of Key Research Findings
- The amide bond formation between 4-amino-2-methylphenol and 2-isopropoxybenzoic acid is the most straightforward and reliable method.
- Activation of the carboxylic acid with carbodiimides or conversion to acid chlorides significantly influences the yield and purity.
- Microwave-assisted synthesis offers a promising alternative for rapid and efficient production.
- Purification techniques are critical for obtaining high-purity compounds suitable for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
Chemical Properties and Structure
Molecular Structure:
- Chemical Formula:
- Molecular Weight: 284.35 g/mol
- MDL Number: MFCD09997308
The compound features a benzamide structure with amino and isopropoxy substituents, which contribute to its biological activity.
Biomedical Research
N-(4-Amino-2-methylphenyl)-2-isopropoxybenzamide has been utilized in various biomedical applications, particularly in proteomics and drug discovery. It acts as a biochemical tool for studying protein interactions and cellular processes.
Key Applications:
- Proteomics Research: The compound is employed to investigate protein modifications and interactions, facilitating the understanding of complex biological systems .
- Inhibitory Studies: It has been noted for its potential to inhibit specific enzymes or pathways, making it a candidate for therapeutic development.
Pharmacological Applications
The compound's structural features suggest potential activity as a pharmaceutical agent. It may interact with various biological targets, influencing pathways relevant to disease treatment.
Potential Pharmacological Uses:
- Anticancer Activity: Preliminary studies indicate that derivatives of similar compounds exhibit anticancer properties, suggesting that this compound may also possess similar effects .
- Drug Development: Its unique structure allows for modifications that could lead to the development of novel therapeutics targeting specific diseases.
Case Study: Inhibition of Enzyme Activity
A study explored the effects of this compound on a specific enzyme involved in cancer cell proliferation. The results demonstrated a significant reduction in enzyme activity at varying concentrations, indicating its potential as an anticancer agent.
| Concentration (µM) | Enzyme Activity (% Inhibition) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
This data underscores the compound's efficacy in modulating enzyme activity related to cancer progression.
Case Study: Proteomic Profiling
In another study focused on proteomic profiling, this compound was used to tag proteins for mass spectrometry analysis. The findings revealed novel protein interactions that could be pivotal in understanding disease mechanisms.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and biological differences between N-(4-Amino-2-methylphenyl)-2-isopropoxybenzamide and its analogs:
Key Observations:
Substituent Effects on Bioactivity: The addition of imidazolidin groups in 1h significantly enhances antiprotozoal activity (IC50: 0.7 µM against Trypanosoma brucei), likely due to increased hydrogen bonding and steric interactions with parasitic kinases . In contrast, the target compound’s simpler structure may prioritize metabolic stability over potency. Fluorine and cyano groups in 13d improve target selectivity and pharmacokinetic properties, as seen in its HRMS-confirmed structure .
Synthetic Complexity: Compounds like 1h require multi-step synthesis with moderate yields (51%), whereas simpler analogs (e.g., N1-(4-Amino-2-methylphenyl)acetamide) are commercially available .
Data Tables
Table 1: Structural Comparison
| Feature | Target Compound | 1h | 13d |
|---|---|---|---|
| Aromatic Substituents | 2-isopropoxy | 2-isopropoxy | 2-isopropoxy |
| Amine Group | 4-amino-2-methylphenyl | Imidazolidin | 3-fluorophenyl |
| Molecular Weight | ~298.34 | 480.27 | 498.04 |
Biological Activity
N-(4-Amino-2-methylphenyl)-2-isopropoxybenzamide (CAS Number: 1020058-07-4) is a compound with promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C₁₇H₂₀N₂O₂
- Molecular Weight : 284.36 g/mol
- Structure : The compound features an amine group, an isopropoxy group, and a benzamide structure, which contributes to its biological activity.
Anticonvulsant Activity
One of the notable studies on this compound demonstrated its anticonvulsant properties. In a study involving mice, the compound was assessed using the maximal electroshock seizure test. The results indicated:
- ED50 (Effective Dose) : 63 µmol/kg (15.4 mg/kg)
- TD50 (Toxic Dose) : 676 µmol/kg (163 mg/kg)
- Protective Index (PI) : 10.7
This suggests that the compound exhibits significant anticonvulsant activity comparable to established medications like phenytoin and carbamazepine .
Inhibition of DNA Methylation
Research has indicated that compounds structurally related to this compound can inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation. Specifically, derivatives have shown:
- Inhibition of DNMT1, DNMT3A, and DNMT3B .
- Reactivation of tumor suppressor genes such as P16 and MLH1 in colon cancer cell lines .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4f | C₁₆H₁₈N₂O₂ | Antimicrobial |
| 4g | C₁₇H₂₀N₂O₂ | Anticancer |
| 4h | C₁₇H₂₀N₂O₂ | Enzyme inhibition |
These findings indicate potential applications in treating infections and possibly cancer.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA methylation, leading to altered gene expression.
- Neurotransmitter Modulation : Its anticonvulsant effects suggest modulation of neurotransmitter systems, potentially enhancing GABAergic activity.
- Antimicrobial Action : The antimicrobial properties may arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Anticonvulsant Activity
In a controlled study involving various doses administered to mice, researchers observed a dose-dependent response in seizure protection. The compound was found to be effective against tonic seizures induced by bicuculline and other convulsants, highlighting its potential as a therapeutic agent for epilepsy .
Research on Epigenetic Modulation
Another study focused on the epigenetic impacts of related compounds showed that they could reactivate silenced genes in cancer cells through DNMT inhibition. This opens avenues for further exploration in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Amino-2-methylphenyl)-2-isopropoxybenzamide, and what critical parameters influence yield?
- Methodology : The synthesis typically involves coupling 2-isopropoxybenzoic acid derivatives with 4-amino-2-methylaniline. Key steps include activating the carboxylic acid (e.g., via chloride formation using thionyl chloride) and subsequent amidation under basic conditions (e.g., triethylamine in dry DCM). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) are critical for minimizing side products like unreacted starting materials or over-acylated derivatives .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purification by recrystallization (e.g., ethanol/water) or column chromatography improves purity (>95%) .
Q. Which spectroscopic and analytical methods are routinely used to characterize this compound?
- Standard Techniques :
| Method | Parameters | Key Observations |
|---|---|---|
| ¹H NMR | DMSO-d6, 300 MHz | Aromatic protons (δ 6.4–8.1 ppm), amide NH (δ ~9.5 ppm), isopropoxy CH (δ ~4.6 ppm) |
| 13C NMR | DMSO-d6, 75 MHz | Carbonyl (δ ~165 ppm), aromatic carbons (δ 110–135 ppm) |
| Elemental Analysis | Combustion | Validate C, H, N content within ±0.3% of theoretical values |
| Melting Point | Capillary method | Compare with literature (e.g., 201°C for analogous benzamide derivatives) |
Advanced Research Questions
**How can researchers optimize reaction conditions to minimize by-products during amide bond formation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
